(R)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (R)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15987707
InChI: InChI=1S/C11H14FNO/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1
SMILES:
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol

(R)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC15987707

Molecular Formula: C11H14FNO

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

(R)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine -

Specification

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
IUPAC Name (1R)-5-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C11H14FNO/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1
Standard InChI Key SFFREFZFKNSDSJ-LLVKDONJSA-N
Isomeric SMILES COC1=CC2=C(CCC[C@H]2N)C(=C1)F
Canonical SMILES COC1=CC2=C(CCCC2N)C(=C1)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

The molecular formula of (R)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is C₁₁H₁₃FNO, with a molecular weight of 193.23 g/mol. The compound features a tetrahydronaphthalene core saturated at positions 1–4, with an amine group at C1, a fluorine atom at C5, and a methoxy group (-OCH₃) at C7. The R-configuration at C1 distinguishes it from its S-enantiomer, which may exhibit divergent biological activity .

Crystallographic and Conformational Insights

Synthesis and Industrial Scalability

Synthetic Routes

The synthesis of chiral aminotetralins typically involves asymmetric hydrogenation or resolution techniques. For the closely related (S)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, industrial processes employ continuous flow reactors to enhance yield and purity. Applying similar methodologies, the target compound could be synthesized via the following steps:

  • Friedel-Crafts alkylation of methoxy-substituted benzene to form the tetralin backbone.

  • Electrophilic fluorination at C5 using Selectfluor or analogous reagents.

  • Asymmetric reductive amination to introduce the C1 amine group with R-configuration, utilizing chiral catalysts such as ruthenium-BINAP complexes .

Process Optimization

Key challenges include minimizing racemization during amination and ensuring regioselective fluorination. Continuous flow systems, as described for (S)-5-chloro-6-methoxy analogs, improve reaction control and scalability, achieving throughputs exceeding 90% purity.

Physicochemical Properties

Solubility and Stability

Based on data for (R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine , the fluorinated analog is expected to exhibit:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water.

  • Storage: Stable at 2–8°C under inert atmospheres, with degradation accelerated by light or repeated freeze-thaw cycles .

PropertyValue/Description
Molecular Weight193.23 g/mol
Solubility in DMSO~10 mM at 25°C
Recommended Storage-80°C (6 months), -20°C (1 month)

Spectroscopic Data

  • ¹H NMR: Expected signals include a triplet for the C5 fluorine-coupled proton (δ 4.2–4.5 ppm), a singlet for the methoxy group (δ 3.7–3.9 ppm), and multiplet resonances for the tetralin backbone (δ 1.5–2.8 ppm).

  • MS (ESI+): Predominant ion at m/z 194.1 [M+H]⁺.

Formulation and Pharmacokinetics

In Vivo Formulation Strategies

For rodent studies, a typical formulation involves:

  • DMSO master stock (10 mM) diluted with PEG300 and Tween 80 to enhance solubility.

  • Final concentrations of 1–5 mg/mL in saline, administered intraperitoneally or orally .

ADME Profiles

  • Absorption: High logP (~2.8) suggests favorable intestinal absorption.

  • Metabolism: Fluorine substitution resists CYP450-mediated oxidation, potentially prolonging half-life .

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